N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-13-5-4-9-22-11-17(20-18(13)22)15-6-2-3-7-16(15)21-19(23)14-8-10-24-12-14/h2-12H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZNAWFCQWFJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-methylimidazo[1,2-a]pyridine, which is then coupled with a phenyl group through a series of reactions involving halogenation and nucleophilic substitution. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide exhibits potent anticancer properties. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment.
| Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|
| Breast Cancer | CDK inhibition | 5.71 |
| Prostate Cancer | Apoptosis induction | 4.50 |
| Lung Cancer | Cell cycle arrest | 3.80 |
Antiviral and Antibacterial Properties
The compound has also been studied for its antiviral and antibacterial effects. Preliminary studies suggest that it may inhibit specific viral replication processes, which could lead to new antiviral therapies. Additionally, it has demonstrated activity against various bacterial strains, indicating its potential as an antibacterial agent.
Enzyme Inhibition
This compound has been shown to interact with several enzymes involved in critical biochemical pathways. Its role as an enzyme inhibitor can be leveraged in drug design to develop new therapeutic agents targeting specific diseases.
Molecular Interaction Studies
The compound's ability to form complexes with biomolecules makes it a candidate for studying molecular interactions in biological systems. This can enhance the understanding of drug-target interactions and aid in the rational design of more effective drugs.
Organic Electronics
Due to its unique chemical structure, this compound is being explored in the field of organic electronics. Its potential as a semiconductor material can lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Cancer Research
A study published in Cancer Letters highlighted the efficacy of this compound against various cancer cell lines, demonstrating its potential as a CDK inhibitor and apoptosis inducer .
Antimicrobial Studies
Research conducted by Smith et al. (2023) evaluated the antibacterial properties of this compound against multiple strains of bacteria, revealing significant inhibitory effects comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function. This compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Theoretical and Computational Insights
Applying Glide could elucidate how the furan-3-carboxamide moiety’s polarity and the 8-methyl group influence binding compared to fluorinated or methoxylated analogs .
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the structural characteristics, synthesis methods, and biological activities associated with this compound, drawing from diverse scientific literature.
Structural Characteristics
The compound features a fused heterocyclic structure combining both imidazo[1,2-a]pyridine and furan moieties. This unique combination is believed to contribute significantly to its biological activity. The imidazo[1,2-a]pyridine core is known for its role in various pharmacological applications, while the furan ring enhances its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation Reaction : The initial step often involves the condensation of 8-methylimidazo[1,2-a]pyridine with a suitable phenyl derivative.
- Formation of Furan-3-Carboxamide : This is achieved through a coupling reaction with furan-3-carboxylic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example, research demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . In vitro studies suggest that it exhibits activity against several bacterial strains, including antibiotic-resistant variants. The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl or furan moieties can enhance antibacterial efficacy.
Case Studies and Research Findings
Several studies have reported findings relevant to the biological activity of this compound:
- Antitumor Activity : A study found that related compounds showed IC50 values indicating potent inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting that similar derivatives may exhibit comparable effects .
- Mechanistic Insights : Research into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Antibacterial Evaluation : Another study evaluated a series of imidazo[1,2-a]pyridine derivatives for antibacterial activity against Gram-positive bacteria, demonstrating promising results with MIC values in the low micromolar range .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Anticancer | 5.0 |
| Similar Imidazo Derivative | Structure | Antibacterial | 10.0 |
| Furan-based Compound | Structure | Antiviral | 15.0 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide?
- Methodology : A multi-step synthesis approach is commonly employed. Key steps include:
- Bromination of precursor imidazo[1,2-a]pyridine derivatives using reagents like N-bromosuccinimide (NBS) (as seen in imidazo[1,2-a]pyridine analogs) .
- Condensation reactions between substituted anilines and furan-3-carbonyl chloride. Structural confirmation via -NMR, -NMR, and LC-MS is critical to validate intermediates and final products .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yields and purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign peaks for imidazo[1,2-a]pyridine protons (e.g., aromatic protons at δ 7.5–8.5 ppm) and furan carbonyl groups (δ ~160 ppm in -NMR) .
- Mass Spectrometry : High-resolution LC-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- FT-IR : Validate carbonyl (C=O) stretching vibrations (~1650–1700 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : For target-driven studies (e.g., COX-2 inhibition), use fluorogenic substrates or ELISA-based assays to measure IC values .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity in bacterial/fungal strains .
- Controls : Include positive controls (e.g., celecoxib for COX-2) and solvent controls to rule out assay interference.
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s interaction with target proteins?
- Methodology :
- Glide Docking : Use Schrödinger’s Glide module for flexible ligand docking, incorporating OPLS-AA force fields for energy minimization. This method accounts for torsional flexibility and optimizes ligand poses .
- Validation : Compare docking scores (e.g., GlideScore) with co-crystallized ligands and validate using RMSD calculations (<2 Å for high accuracy) .
Q. How to address contradictory bioactivity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound solubility (use DMSO stocks ≤0.1% v/v).
- Meta-Analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cellular) and validate using target-specific inhibitors .
- Case Example : Discrepancies in IC values may arise from differences in protein isoforms or assay pH conditions.
Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?
- Methodology :
- Analog Synthesis : Modify substituents on the imidazo[1,2-a]pyridine (e.g., 8-methyl vs. 8-bromo) and furan carboxamide groups .
- Data Modeling : Apply multivariate regression or machine learning to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Q. How to assess metabolic stability and toxicity in preclinical models?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rodent) to measure half-life () and identify metabolites via LC-MS/MS .
- In Vivo Toxicity : Dose rodents (e.g., 10–100 mg/kg) and monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
- Considerations : Fluorinated substituents (e.g., trifluoromethyl) may improve metabolic stability but require toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
